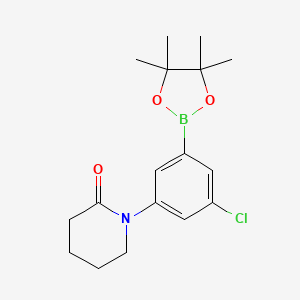

3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)12-9-13(19)11-14(10-12)20-8-6-5-7-15(20)21/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZHCKIJORTIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101129503 | |

| Record name | 2-Piperidinone, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096336-50-2 | |

| Record name | 2-Piperidinone, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101129503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-5-(2-piperidon-1-yl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the boronic ester group is converted to a boronic acid.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products:

Oxidation: The major product is the corresponding boronic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry Applications

Antagonism of Chemokine Receptors:

One of the most significant applications of this compound is its role as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2. These receptors are implicated in various inflammatory processes and cancer metastasis. The compound has been studied for its ability to inhibit the activation of these receptors, providing a potential therapeutic avenue for conditions like chronic inflammatory diseases and certain cancers .

Structure-Activity Relationship (SAR) Studies:

Research has indicated that modifications to the boronic acid structure can influence its potency as a chemokine antagonist. For instance, the pinacol ester derivative demonstrated retention of activity with a modest reduction in potency, highlighting the importance of structural modifications in developing effective pharmacological agents .

In Vivo Stability:

The pinacol ester form of the compound exhibits improved stability compared to other boronic acid derivatives, making it more suitable for therapeutic applications where prolonged activity is desired. This stability is crucial for ensuring that the compound remains effective within biological systems without rapid degradation .

Materials Science Applications

Functionalization of Polymers:

3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester can be utilized in the functionalization of polymers. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in creating smart materials that respond to environmental changes. This property can be exploited in developing drug delivery systems or sensors that change their properties in response to specific stimuli .

Synthesis of Novel Materials:

The compound serves as a precursor in synthesizing various novel materials, including boron-containing polymers and organic-inorganic hybrids. These materials often exhibit unique optical and electronic properties, making them suitable for applications in electronics and photonics .

Chemical Intermediate Applications

Synthesis of Other Boron Compounds:

As a boronic acid derivative, this compound can act as an intermediate in the synthesis of other boron-containing compounds. Its reactivity allows it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds .

Pharmaceutical Development:

In pharmaceutical research, this compound can be employed as a building block for synthesizing more complex molecules. Its ability to undergo further functionalization makes it valuable in developing new drugs targeting various diseases .

Case Study 1: CXCR Antagonism

A study published in 2014 highlighted the effectiveness of this compound as an antagonist for CXCR1 and CXCR2. The findings indicated an IC50 value of 275 nM for the pinacol ester derivative, showcasing its potential as a therapeutic agent against inflammatory diseases .

Case Study 2: Polymer Functionalization

Research demonstrated the use of this compound in functionalizing poly(vinyl alcohol) (PVA) films. The incorporation of boronic acid functionalities enhanced the films' mechanical properties and provided stimuli-responsive behavior when exposed to varying pH levels .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex organic structures under mild conditions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Boronic Acid Pinacol Esters

- Electron-Withdrawing Groups (CF₃, Cl): Compounds like 3-chloro-5-(trifluoromethyl) derivatives exhibit enhanced electrophilicity, accelerating Suzuki coupling rates but reducing solubility in nonpolar solvents .

- Hydrogen-Bonding Groups (Piperidone) : The 2-piperidon-1-yl group in the target compound improves aqueous solubility and enables interactions with biological targets (e.g., enzyme active sites) .

Solubility and Solvent Compatibility

Table 2: Solubility Trends of Boronic Acid Derivatives

- Pinacol Esters : Exhibit superior solubility in polar solvents (e.g., chloroform) due to the pinacol group’s steric bulk and lipophilic methyl groups .

Reactivity in Cross-Coupling Reactions

Table 3: Suzuki-Miyaura Coupling Efficiency*

*Conditions: Typically 1–4 mol% catalyst, 80–100°C, dioxane/water or DME/Na₂CO₃.

Biological Activity

3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester (CAS No. 2096336-50-2) is a boronic acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound often involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The pinacol ester group enhances the stability and solubility of the boronic acid in biological systems, making it a valuable building block in drug development.

Antimicrobial Properties

Recent studies have indicated that boronic acid derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid have shown efficacy against various strains of bacteria and fungi. A comparative study highlighted that derivatives with piperidine moieties demonstrated enhanced activity against resistant strains of Candida glabrata and Candida albicans at concentrations as low as 1 mM .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid | C. albicans | 1 mM |

| 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid | Miconazole-resistant C. glabrata | 10 mM |

The proposed mechanism involves the inhibition of essential enzymatic pathways in target organisms, particularly those involved in cell wall synthesis and integrity. Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, thereby modulating their activity.

Study on Antifungal Activity

In a controlled laboratory setting, researchers synthesized various boronic acid derivatives and tested their antifungal properties. The study demonstrated that compounds with a piperidine ring exhibited superior activity against C. albicans compared to traditional antifungal agents like miconazole. The findings suggest that modifications in the side chains can significantly influence biological activity .

Antibacterial Evaluation

Another study focused on the antibacterial properties of related boronic acids against Gram-positive and Gram-negative bacteria. Compounds similar to 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid were evaluated for their MIC values against Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, particularly for compounds that incorporated electron-withdrawing groups .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Introduce the boronic ester via Pd-catalyzed borylation of a halogenated precursor. For example, Pd(dppf)Cl₂ with bis(pinacolato)diboron (B₂pin₂) in THF/water at 75°C under inert atmosphere, as demonstrated in analogous Suzuki-Miyaura couplings .

- Step 2: Functionalize the aryl ring with the 2-piperidone moiety. This may require Buchwald-Hartwig amination or nucleophilic substitution, using protected piperidone derivatives to avoid side reactions.

- Purification: Use column chromatography (silica gel) with hexane/ethyl acetate gradients, followed by recrystallization to achieve >97% purity, as standard for pinacol esters .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

Q. What analytical methods are suitable for characterizing its purity and structure?

Methodological Answer:

- Purity: Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity thresholds >97% are standard for research-grade compounds .

- Structural Confirmation:

Advanced Research Questions

Q. How does the steric bulk of the 2-piperidone substituent influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- The 2-piperidone group introduces steric hindrance , slowing transmetallation and reductive elimination steps. This can lead to:

- Case Study : In analogous systems, Pd(dppf)Cl₂ improved yields by 20% compared to Pd(PPh₃)₄ under identical conditions .

Q. What strategies can mitigate low yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Optimize Catalyst System : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos) and bases (K₃PO₄ vs. Cs₂CO₃) to balance reactivity and stability .

- Solvent Engineering : Use mixed solvents (e.g., THF:H₂O 4:1) to enhance solubility of polar intermediates.

- Temperature Control : Reactions at 75–90°C often improve conversion without promoting decomposition .

- Byproduct Analysis : Employ LC-MS to identify protodeboronation or homocoupling byproducts, then adjust stoichiometry (1.2–1.5 eq. boronic ester) .

Q. How to analyze reaction byproducts when using this boronic ester in multi-step syntheses?

Methodological Answer:

- LC-MS/MS : Detect trace byproducts (e.g., deboronated aryl or oxidized piperidone derivatives) with high sensitivity.

- Isolation via Prep-HPLC : Collect fractions of unexpected peaks for structural elucidation via 2D NMR (COSY, HSQC).

- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps and intermediate accumulation .

Data Contradiction Analysis

- Catalyst Selection : Pd(dppf)Cl₂ in yielded 75% conversion, while Pd(OAc)₂/XPhos in achieved 90% for similar substrates. This suggests ligand steric effects critically impact performance.

- Base Effects : LiHMDS () suppresses protodeboronation but may deprotonate acid-sensitive substrates. Alternative bases like K₃PO₄ () offer broader compatibility but lower yields in hindered systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.